molecular formula C12H15N3O B1324273 5-(Piperidin-3-yloxy)-1H-indazole CAS No. 478831-60-6

5-(Piperidin-3-yloxy)-1H-indazole

Cat. No. B1324273
M. Wt: 217.27 g/mol
InChI Key: BQSDKFJPDIYXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-3-yloxy)-1H-indazole, also known as 5-Piperidin-3-yloxy-1H-indazole or 5-PIPOI, is a synthetic compound that has been studied for its potential applications in various areas of scientific research. It is an indazole derivative, a type of heterocyclic compound that is composed of a six-membered ring containing two nitrogen atoms. 5-PIPOI has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Piperazine and Piperidine Derivatives in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including compounds related to 5-(Piperidin-3-yloxy)-1H-indazole, are significant in medicinal chemistry. The synthesis of novel compounds in this category, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been achieved through efficient processes, and these compounds are characterized by spectral analysis. Their potential applications are explored through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Ligands for Human Dopamine Receptors

3-(4-Piperidinyl)-5-arylpyrazoles, compounds structurally similar to 5-(Piperidin-3-yloxy)-1H-indazole, have been found to selectively target cloned human dopamine D4 receptors. These compounds also exhibit affinity at voltage-sensitive ion channels. Incorporation of piperazine into the indazole structures leads to high affinity, selective, and orally bioavailable ligands for dopamine receptors, with improved selectivity over ion channels (Collins et al., 1998).

Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)

N-1-substituted indazole-3-carboxamide derivatives, which may include structures related to 5-(Piperidin-3-yloxy)-1H-indazole, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This includes the synthesis of compounds like 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, indicating potential therapeutic applications in conditions like diabetes (Patel et al., 2012).

Antimicrobial Activity

Compounds containing piperidine or pyrrolidine rings, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, have been synthesized and shown strong antimicrobial activity. These findings highlight the potential of piperidine-indazole derivatives in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).

5-HT Receptor Antagonists and Agonists

Derivatives of indazole, similar in structure to 5-(Piperidin-3-yloxy)-1H-indazole, have been explored as antagonists and agonists for various 5-HT receptors. These include compounds like 1-(1-methylethyl)-N-[2-[4-[(tricyclo[3.3.1.1(3, 7)]dec-1-ylcarbonyl)amino]-1-piperidinyl]ethyl]-1H-indazole-3- carboxamide, indicating their potential in treating neurological and psychiatric disorders (Schaus et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound like “5-(Piperidin-3-yloxy)-1H-indazole” would depend on its specific structure and properties. Piperidines can be hazardous and should be handled with care4.


Future Directions

The future directions for research on a compound like “5-(Piperidin-3-yloxy)-1H-indazole” would likely involve further studies to determine its biological activity and potential applications in medicine1.


Please note that this information is quite general and may not fully apply to “5-(Piperidin-3-yloxy)-1H-indazole”. For more accurate information, further research would be needed.


properties

IUPAC Name

5-piperidin-3-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDKFJPDIYXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629066
Record name 5-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-3-yloxy)-1H-indazole

CAS RN

478831-60-6
Record name 5-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the tert-butyl 3-(1H-indazol-5-yloxy)piperidine-1-carboxylate (150 mg, 0.473 mmol) obtained in Example 376 in methanol (2 ml) was added a 4N-hydrochloric acid-dioxane solution (1 ml) at room temperature. After 3 hours, the mixture thus obtained was concentrated under reduced pressure, and the resulting residue was dissolved in methanol. The resulting solution was adjusted to pH 8 to 9 with a 2M-aqueous sodium hydroxide solution and concentrated under reduced pressure. The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol/chloroform/methanol/(1%-aqueous ammonia)) to obtain 5-(piperidin-3-yloxy)-1H-indazole (104 mg, 65%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.